Product packaging for 2-(2-Ethoxyethoxy)ethanol-d5(Cat. No.:)

2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804
M. Wt: 139.20 g/mol
InChI Key: XXJWXESWEXIICW-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyleneglycol monoethyl-d5 ether is a deuterated analog of the versatile solvent Diethylene Glycol Monoethyl Ether (DEGEE), where five hydrogen atoms are replaced with deuterium. The base compound, DEGEE, is a high-boiling, water-miscible solvent known for its role as a penetration enhancer, surfactant, and solubilizer in various industries . It is valued for its ability to facilitate the formation of intense, bright shades in textile dyeing and its use as a coalescing agent in latex paints and floor polishes . In the pharmaceutical and cosmetic sectors, its high-purity grade (Transcutol®) is extensively used in topical dermatological products to enhance the percutaneous absorption of active ingredients . The primary research value of the deuterated form, Diethyleneglycol monoethyl-d5 ether, lies in its application as an internal standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use ensures accurate quantification and reliable identification of the non-deuterated DEGEE and its metabolites in complex biological and environmental samples. Furthermore, this compound serves as a critical tracer in metabolic and pharmacokinetic studies, enabling researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) pathways of glycol ethers without interference from endogenous compounds. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Synonyms: 2-(2-Ethoxyethoxy)ethanol-d5 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B597804 2-(2-Ethoxyethoxy)ethanol-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWXESWEXIICW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Diethyleneglycol Monoethyl D5 Ether

Principles of Deuterium (B1214612) Incorporation into Organic Molecular Architectures

The primary principle behind deuterium incorporation is the replacement of protium (B1232500) (¹H) with deuterium (²H or D). This substitution, while seemingly minor, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is due to the greater mass of deuterium, which leads to a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond, a phenomenon known as the kinetic isotope effect (KIE). acs.org

In the context of drug metabolism, many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism at that site can be slowed down. acs.org This can lead to a longer drug half-life, increased exposure, and potentially a more favorable safety profile. researchgate.net

Common methods for introducing deuterium into organic molecules include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), often in the presence of a metal catalyst. researchgate.net

Reductive Deuteration: This involves the use of deuterium-donating reagents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to reduce functional groups like carbonyls or alkenes, thereby incorporating deuterium. researchgate.net

Stepwise Synthesis: This approach utilizes commercially available deuterated starting materials to build the target molecule in a multi-step synthesis. researchgate.net

Precursor Selection and Reaction Pathways for Deuterated Diethyleneglycol Monoethyl Ether Synthesis

The synthesis of Diethyleneglycol monoethyl-d5 ether typically involves the reaction of deuterated ethanol (ethanol-d5) with diethylene glycol.

One common pathway is the Williamson ether synthesis, where an alkoxide is reacted with a primary alkyl halide. In this case, deuterated sodium ethoxide (from the reaction of ethanol-d5 with a strong base like sodium hydride) could be reacted with a suitable derivative of diethylene glycol, such as 2-(2-chloroethoxy)ethanol.

Another approach involves the direct reaction of diethylene glycol with ethanol under acidic conditions. google.com For the synthesis of the deuterated analog, ethanol-d5 would be used. This reaction is an equilibrium process, and reaction conditions would need to be optimized to favor the formation of the desired ether.

A patented method describes the synthesis of diethylene glycol monoethyl ether by reacting diethylene glycol and ethanol with a solid acid catalyst. google.com This approach offers environmental benefits over traditional inorganic acid catalysts. To synthesize the d5-labeled compound, ethanol-d5 would be the starting material.

The key precursors for the synthesis of Diethyleneglycol monoethyl-d5 ether are:

Diethylene glycol

Ethanol-d5 (CD₃CD₂OH)

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is crucial for the successful application of isotopically labeled compounds. Several factors can influence the outcome of a deuteration reaction:

Reaction Conditions: Temperature, pressure, and reaction time can all affect the extent of deuterium incorporation and the potential for side reactions. Optimization of these parameters is often necessary to maximize the yield of the desired deuterated product. mdpi.com

Catalyst Selection: In HIE reactions, the choice of metal catalyst (e.g., palladium, platinum, iridium) can significantly impact the selectivity and efficiency of deuterium exchange. acs.org

Deuterium Source: The purity of the deuterium source (e.g., D₂O, D₂ gas) is critical. Impurities can lead to the incorporation of protium, reducing the isotopic purity of the final product.

Analytical Techniques: Accurate assessment of isotopic purity is essential for optimizing the synthesis. acs.org Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to determine the level of deuterium incorporation. mdpi.com Molecular rotational resonance (MRR) spectroscopy has also emerged as a powerful tool for the precise measurement of isotopic purity. nih.gov

Recent studies have focused on developing predictive models to estimate the main sites of deuterium incorporation in a molecule, which can aid in the rational design of deuteration strategies. acs.org

Advanced Synthetic Approaches to Deuterated Glycol Ethers

The synthesis of glycol ethers, including their deuterated analogs, has been the subject of ongoing research to develop more efficient and environmentally friendly methods.

One advanced approach involves the use of crystalline metallosilicates, such as zeolites, as catalysts for the reaction of an olefin oxide (e.g., ethylene (B1197577) oxide) with an alcohol. google.com This method can produce glycol ethers in high yield with minimal by-product formation. The use of a deuterated alcohol in this process would yield the corresponding deuterated glycol ether.

Photocatalysis represents another modern strategy for deuterium incorporation. A recent study demonstrated the photocatalytic multiple deuteration of polyethylene (B3416737) glycol (PEG) derivatives using deuterium oxide as the deuterium source. osaka-u.ac.jp This method offers a cost-effective and greener alternative to traditional deuteration techniques.

The "click" chemistry concept, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been applied to the synthesis of complex macrocyclic structures containing oligo(ethylene glycol) units. nih.gov While not a direct method for deuteration, the modular nature of click chemistry could potentially be adapted for the synthesis of specifically labeled glycol ether derivatives.

These advanced methods offer potential advantages in terms of selectivity, efficiency, and sustainability for the synthesis of deuterated glycol ethers like Diethyleneglycol monoethyl-d5 ether.

Post-Synthetic Purification and Isotopic Enrichment Techniques in Research Scale Production

Following the synthesis of Diethyleneglycol monoethyl-d5 ether, purification is necessary to remove any unreacted starting materials, by-products, and isotopologues with lower deuterium content. Standard purification techniques in organic chemistry are employed for this purpose:

Distillation: Due to differences in boiling points, distillation can be an effective method for separating the desired deuterated compound from impurities. britannica.com

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to achieve high levels of chemical purity.

In cases where the initial synthesis does not yield the desired level of isotopic enrichment, further enrichment techniques may be necessary. These methods exploit the small physical and chemical differences between isotopes:

Mass Spectrometry: On a small scale, mass spectrometry can be used to separate isotopes. This method was famously used to separate uranium-235 for the first atomic bomb but is generally too costly for large-scale production. britannica.com

Chemical Exchange Reactions: These methods rely on the slight preference of one isotope for a particular chemical form over another. britannica.com

Photochemical Methods: Techniques like atomic vapor laser isotope separation (AVLIS) and molecular laser isotope separation (MLIS) use lasers to selectively excite one isotope, allowing for its separation. britannica.com

For research-scale production, a combination of careful synthesis optimization and standard purification methods is often sufficient to achieve the required chemical and isotopic purity. The performance of any large-scale isotope separation scheme relies on a cascade of similar stages, where each stage further enriches the product from the previous one. wikipedia.org

Advanced Analytical Techniques for Characterization and Quantitative Analysis of Diethyleneglycol Monoethyl D5 Ether in Research Applications

Spectroscopic Characterization for Isotopic Confirmation and Structural Elucidation

Spectroscopic techniques are fundamental for the initial characterization of Diethyleneglycol monoethyl-d5 ether, providing confirmation of isotopic labeling and detailed structural information.

Deuterium (B1214612) (²H or D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for directly observing the deuterium nuclei within a molecule. For Diethyleneglycol monoethyl-d5 ether, ²H-NMR is indispensable for confirming the presence and determining the specific positions of the deuterium atoms on the ethyl group. Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions, ²H-NMR provides direct evidence of deuteration. nih.gov The chemical shifts in the ²H-NMR spectrum are identical to those in the ¹H-NMR spectrum of the unlabeled compound, but the signals correspond to the deuterium nuclei. researchgate.netchemicalbook.com This allows for unambiguous confirmation that the isotopic labeling has occurred at the intended ethoxy moiety. The integration of the ²H-NMR signals can also provide a quantitative measure of the deuterium incorporation at each labeled site.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." When hydrogen atoms are replaced by deuterium atoms, the change in mass significantly alters the vibrational frequencies of the corresponding bonds. Specifically, the stretching and bending vibrations associated with carbon-deuterium (C-D) bonds occur at lower wavenumbers (frequencies) than the corresponding carbon-hydrogen (C-H) bonds.

For Diethyleneglycol monoethyl-d5 ether, the most notable changes in the IR and Raman spectra, compared to its non-deuterated counterpart, would be the appearance of C-D stretching bands in the region of approximately 2100-2250 cm⁻¹, a significant shift from the typical C-H stretching region of 2850-3000 cm⁻¹. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.comresearchgate.netresearchgate.netnist.govspectrabase.com This distinct shift provides clear evidence of successful deuteration. The collection of these vibrational frequencies serves as a unique spectral fingerprint, confirming the identity and structural integrity of the deuterated analogue. mdpi.com

Table 1: Comparison of Typical C-H and C-D Vibrational Frequencies

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for C-HExpected Wavenumber Range (cm⁻¹) for C-D
Stretching (ν)2850 - 30002100 - 2250
Bending/Scissoring (δ)1350 - 1480~950 - 1050

Mass Spectrometry-Based Methodologies for Quantitative and Qualitative Research

Mass spectrometry (MS) is a cornerstone for both the identification and quantification of Diethyleneglycol monoethyl-d5 ether, prized for its exceptional sensitivity and specificity, especially when coupled with chromatographic separation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating volatile and semi-volatile compounds from a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation pattern. gcms.cz In the analysis of Diethyleneglycol monoethyl-d5 ether, the sample is first vaporized and separated on a GC column. restek.com An interesting phenomenon often observed is that deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to subtle differences in their interaction with the GC stationary phase. nih.govchromforum.org

After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion of Diethyleneglycol monoethyl-d5 ether will have a mass that is 5 Daltons higher than the unlabeled compound. This mass shift is a definitive indicator of the deuterated species. The fragmentation pattern can also be used for structural confirmation. GC-MS provides excellent sensitivity, enabling the detection and identification of trace amounts of the compound in complex matrices like environmental or biological samples. rsc.orgresearchgate.netsbq.org.br

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. epa.gov Diethyleneglycol monoethyl-d5 ether is ideally suited for use as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of unlabeled Diethylene glycol monoethyl ether (DEGEE). chemicalbook.comnih.govhpst.cz

In a typical SIDA workflow, a known amount of Diethyleneglycol monoethyl-d5 ether is added to a sample containing an unknown quantity of DEGEE. The labeled and unlabeled compounds co-elute during the LC separation, but they are distinguished by the mass spectrometer based on their different molecular weights. europa.eu Using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte (DEGEE) and the internal standard (Diethyleneglycol monoethyl-d5 ether). Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. nih.govhpst.cz

Table 2: Summary of Mass Spectrometry Techniques for Diethyleneglycol Monoethyl-d5 Ether Analysis

TechniquePrincipleKey Application
GC-MS Separates volatile compounds via gas chromatography, followed by ionization and mass analysis. Identification is based on retention time and mass spectrum. gcms.czsbq.org.brTrace analysis, purity testing, and identification in complex mixtures. Confirms the +5 Da mass shift. nih.govresearchgate.net
LC-MS/MS Separates compounds via liquid chromatography, followed by tandem mass spectrometry. Monitors specific ion transitions for quantification. epa.govGold standard for quantitative analysis using Stable Isotope Dilution Assay (SIDA). nih.govhpst.czeuropa.eu

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for isolating Diethyleneglycol monoethyl-d5 ether from its starting materials, non-deuterated counterparts, and other impurities, thereby ensuring its purity.

The purity of Diethyleneglycol monoethyl-d5 ether is critical for its use as an internal standard. Gas chromatography (GC), often with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary method for assessing purity. google.comdrugfuture.comsigmaaldrich.com High-resolution capillary GC columns can effectively separate the deuterated compound from closely related impurities, such as residual unlabeled DEGEE or ethylene (B1197577) glycol. google.comeuropa.eu The percentage purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For more complex mixtures or to achieve higher resolution, two-dimensional gas chromatography (GCxGC) can be employed, offering enhanced separation power. tno.nl

Table 3: Chromatographic Methods for Purity and Mixture Analysis

TechniqueStationary Phase ExampleApplication in Analysis
Gas Chromatography (GC) Cyanopropylphenyl or similar polar phases gcms.czrestek.comPurity assessment, separation from starting materials and non-deuterated species. google.com
Two-Dimensional GC (GCxGC) Combination of non-polar and polar columnsHigh-resolution separation for complex mixtures and challenging impurity profiles. tno.nl
Liquid Chromatography (LC) Reversed-phase (e.g., C18)Separation prior to MS/MS detection in SIDA; analysis of non-volatile impurities. epa.gov

Mechanistic Investigations and Tracer Studies Utilizing Diethyleneglycol Monoethyl D5 Ether

Tracing Metabolic Transformations in In Vitro Systems and Model Organisms

The use of deuterated compounds like Diethyleneglycol monoethyl-d5 ether is a cornerstone of modern metabolic research, enabling detailed investigation of biotransformation pathways in both simplified in vitro systems and complex model organisms. hwb.gov.inprinceton.edumdpi.com These studies provide critical insights into how living systems process and eliminate foreign compounds.

Enzymatic Biotransformation Pathways and Intermediate Identification

In vitro systems, such as isolated liver microsomes or cultured cells, provide a controlled environment to study the initial steps of metabolism. nih.govnih.gov When Diethyleneglycol monoethyl-d5 ether is introduced into these systems, the deuterium (B1214612) label acts as a flag, allowing researchers to track the molecule as it is modified by enzymes. The primary metabolic pathway for diethylene glycol monoethyl ether involves the oxidation of the terminal alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid, (2-ethoxyethoxy)acetic acid. europa.euinchem.org This process is primarily mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in the liver. nih.gov

By using the deuterated analog, researchers can confirm this pathway and identify any alternative or minor metabolic routes. The mass difference between the parent compound and its metabolites, as determined by mass spectrometry, provides definitive evidence of specific enzymatic reactions. For instance, the oxidation of the deuterated ethyl group would result in metabolites with a corresponding mass shift, confirming the involvement of this part of the molecule in the biotransformation process. Studies on related glycol ethers have shown that the primary metabolic route is oxidation of the terminal hydroxyl group. researchgate.net

In model organisms, such as rats or rabbits, the administration of Diethyleneglycol monoethyl-d5 ether allows for the study of its metabolism and excretion in a whole-body context. nih.govinchem.org Analysis of urine and feces can reveal the complete metabolic profile of the compound, including the identification of conjugated metabolites. For example, the primary metabolite, (2-ethoxyethoxy)acetic acid, can be further conjugated with glucuronic acid before being excreted. inchem.orgatamankimya.com The deuterium label helps to distinguish these metabolites from endogenous compounds, facilitating their identification and quantification.

Kinetic Isotope Effects in Reaction Rate Determination and Mechanism Assignment

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in mass between the two isotopes, which affects the vibrational frequency of the chemical bond. wikipedia.org Breaking a bond to a heavier isotope, like deuterium, generally requires more energy and therefore proceeds at a slower rate. wikipedia.org

The magnitude of the KIE, expressed as the ratio of the reaction rate for the light isotope (kH) to the rate for the heavy isotope (kD), provides valuable information about the reaction mechanism. libretexts.orgwikipedia.org A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.orgnih.gov

Studies on Environmental Degradation Mechanisms in Controlled Ecosystems

Understanding the environmental fate of chemicals is crucial for assessing their potential impact on ecosystems. Controlled laboratory studies using isotopically labeled compounds like Diethyleneglycol monoethyl-d5 ether provide a means to investigate the specific degradation pathways of a substance, distinguishing between breakdown caused by physical and chemical factors (abiotic) and that caused by living organisms (biotic). ckisotopes.comresearchgate.net

Abiotic Degradation Pathways (e.g., Photo-oxidation, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For Diethyleneglycol monoethyl ether, two key potential abiotic degradation pathways are photo-oxidation and hydrolysis.

Photo-oxidation: In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. For the non-deuterated Diethylene glycol monoethyl ether, the atmospheric half-life is estimated to be around 6.7 hours, indicating that it is susceptible to photo-oxidation. nih.gov Using Diethyleneglycol monoethyl-d5 ether in controlled chamber studies would allow for precise measurement of the degradation rate of the ethyl group and the identification of specific photo-oxidation products.

Hydrolysis: Hydrolysis is the breakdown of a compound due to its reaction with water. Ethers and alcohols are generally resistant to hydrolysis under typical environmental conditions. nih.gov Therefore, this is not expected to be a significant degradation pathway for Diethyleneglycol monoethyl ether. nih.govtaylorfrancis.com Studies with the deuterated analog would likely confirm the stability of the ether linkage to hydrolysis.

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.govresearchgate.net This is often the primary mechanism for the removal of organic chemicals from soil and water.

Studies on the non-deuterated Diethylene glycol monoethyl ether have shown that it is readily biodegradable. carlroth.com In the presence of acclimated microorganisms, significant degradation can occur within days. nih.gov The primary biodegradation pathway is expected to be similar to the metabolic pathway in animals, involving the oxidation of the terminal alcohol to a carboxylic acid. researchgate.netnih.gov

Using Diethyleneglycol monoethyl-d5 ether in controlled microbial studies, such as soil microcosms or activated sludge reactors, would enable researchers to definitively trace the fate of the ethyl group during biodegradation. By analyzing samples over time using mass spectrometry, scientists can identify the deuterated intermediates and final degradation products. This provides a clear picture of the microbial transformation pathway and the rate at which it occurs. Such studies are critical for predicting the persistence of the chemical in the environment and for designing effective bioremediation strategies for contaminated sites.

Elucidation of Organic Reaction Mechanisms Using Deuterated Analogues

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful and widely utilized technique in the field of organic chemistry to elucidate reaction mechanisms. researchgate.netmdpi.com This method, known as isotopic labeling, provides profound insights into the sequence of bond-breaking and bond-forming events that constitute a chemical transformation. pearson.com The use of deuterated analogues, such as Diethyleneglycol monoethyl-d5 ether, can help determine whether a specific carbon-hydrogen bond is cleaved in the rate-determining step of a reaction through the observation of a kinetic isotope effect (KIE). researchgate.netwikipedia.org

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org For the C-H bond, the substitution of protium (B1232500) (¹H) with deuterium (²H or D) results in a significant increase in mass. This mass difference alters the vibrational frequency of the C-H bond versus the C-D bond, with the C-D bond having a lower zero-point energy. Consequently, more energy is required to break a C-D bond than a C-H bond. If the C-H bond is broken during the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated substrate. This phenomenon leads to a primary kinetic isotope effect, where the ratio of the rate constants (kH/kD) is greater than 1. The magnitude of the KIE can provide valuable information about the transition state of the reaction. wikipedia.org

In the context of Diethyleneglycol monoethyl-d5 ether, the five deuterium atoms are located on the terminal ethyl group. This specific labeling pattern makes it an ideal tracer for studying reactions involving this part of the molecule. For instance, in oxidation reactions, it can be determined if the terminal methyl or methylene (B1212753) group of the ethyl ether moiety is the initial site of attack.

Detailed Research Findings

While specific studies detailing the use of Diethyleneglycol monoethyl-d5 ether in mechanistic investigations are not widely available in the public domain, the principles of using deuterated analogues are well-established. Research on similar deuterated ethers and glycols provides a strong basis for understanding the potential applications of this specific compound.

For example, studies on the atmospheric reactions of glycol ethers have shown that the dominant reaction pathway is with hydroxyl radicals. nih.gov The majority of these reactions involve H-atom abstraction from the CH2 groups adjacent to the ether linkage. nih.gov Utilizing Diethyleneglycol monoethyl-d5 ether in such a study would allow for a precise determination of the reactivity of the terminal ethyl group compared to other positions in the molecule.

Recent research has demonstrated the photocatalytic deuteration of polyethylene (B3416737) glycol (PEG) derivatives using deuterium oxide as the deuterium source. osaka-u.ac.jpresearchgate.net This work highlights the ability to introduce deuterium at specific positions, including the α-oxy C(sp³)-H bonds. osaka-u.ac.jpresearchgate.net The resulting deuterated PEGs are valuable as internal standards in mass spectrometry and for mechanistic studies. osaka-u.ac.jpresearchgate.net This methodology could potentially be adapted for the synthesis of Diethyleneglycol monoethyl-d5 ether and other specifically labeled glycol ethers.

Furthermore, investigations into the acid-catalyzed cleavage of ethers have shown that the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. sciencemadness.orglibretexts.orgmasterorganicchemistry.com The use of a deuterated substrate like Diethyleneglycol monoethyl-d5 ether could help to elucidate the finer details of the transition state in these cleavage reactions. For instance, a secondary KIE might be observed if the deuterated centers are adjacent to the reaction center, providing information about changes in hybridization at that position during the reaction.

Interactive Data Table: Kinetic Isotope Effects in Ether Reactions

The following table provides hypothetical data to illustrate how the kinetic isotope effect could be used to differentiate between two possible mechanisms for a hypothetical oxidation reaction of Diethyleneglycol monoethyl ether.

Substrate Rate Constant (k) at 298 K (s⁻¹) Kinetic Isotope Effect (kH/kD) Plausible Mechanism
Diethyleneglycol monoethyl ether1.0 x 10⁻³--
Diethyleneglycol monoethyl-d5 ether1.5 x 10⁻⁴6.7C-D bond cleavage in the rate-determining step
Diethyleneglycol monoethyl-d5 ether9.8 x 10⁻⁴1.02C-D bond is not cleaved in the rate-determining step

Note: This data is illustrative and does not represent actual experimental results.

In this hypothetical scenario, a KIE of 6.7 would strongly suggest that the cleavage of a C-D bond on the terminal ethyl group is part of the slowest step of the reaction. Conversely, a KIE close to 1 would indicate that these C-D bonds are not broken in the rate-determining step, and the reaction is likely initiated at another position in the molecule.

Interactive Data Table: Tracer Study for Ether Cleavage

This table illustrates how Diethyleneglycol monoethyl-d5 ether could be used as a tracer to determine the products of an acid-catalyzed ether cleavage reaction.

Reactant Reagent Observed Products Mechanistic Implication
Diethyleneglycol monoethyl-d5 etherHBr (excess)Bromoethane-d5, 2-(2-bromoethoxy)ethanolCleavage occurs at the ethyl ether linkage.
Diethyleneglycol monoethyl-d5 etherHBr (excess)Ethanol-d5, 1,2-dibromoethaneIndicates cleavage at the internal ether linkage.

Note: This data is illustrative and does not represent actual experimental results.

By analyzing the deuterium distribution in the products, the specific bond that is cleaved during the reaction can be unambiguously identified. This type of tracer study is invaluable for understanding the regioselectivity of chemical reactions. researchgate.net

Applications of Diethyleneglycol Monoethyl D5 Ether in Diverse Academic Research Domains

Use as an Internal Standard in High-Throughput Analytical Platforms

Diethyleneglycol monoethyl-d5 ether (DEGEE-d5), a deuterated form of Diethylene Glycol Monoethyl Ether (DEGEE), serves as a crucial internal standard in various high-throughput analytical methods. lgcstandards.com Its structural similarity to the non-deuterated analyte, coupled with its distinct mass, makes it an ideal candidate for correcting variations in sample preparation and instrument response.

Development and Validation of Quantitative Assays for Related Compounds

The development of robust and reliable quantitative assays is fundamental in many scientific disciplines. In this context, DEGEE-d5 has been instrumental. For instance, a gas chromatography-mass spectrometric (GC-MS) method was developed for the simultaneous determination of icing inhibitors, such as ethylene (B1197577) glycol monomethyl ether and diethylene glycol monomethyl ether, in contaminated groundwater. In this assay, a related compound, ethylene glycol monoethyl ether, was used as a surrogate, while ethylene glycol monobutyl ether served as the internal standard, highlighting a common strategy in analytical chemistry where a suite of related compounds and their deuterated analogs are used for accurate quantification. epa.govkoreascience.kr The use of an Innowax column in such methods provides good chromatographic properties, and despite extraction recoveries of about 50%, the method demonstrates low variation. epa.gov The detection limits for target compounds can be as low as 0.5-0.8 ng/mL in groundwater. epa.gov

The table below summarizes the key components and their roles in a typical quantitative assay for icing inhibitors in groundwater:

CompoundRole in Assay
Ethylene Glycol Monomethyl EtherTarget Analyte
Diethylene Glycol Monomethyl EtherTarget Analyte
Ethylene Glycol Monoethyl EtherSurrogate
Ethylene Glycol Monobutyl EtherInternal Standard

Quality Control and Standardization in Research Laboratories

In research laboratories, maintaining the quality and consistency of results is paramount. DEGEE-d5 is utilized as a stable isotope-labeled standard to ensure the accuracy and reproducibility of analytical measurements. lgcstandards.com Its use in quality control protocols helps to monitor the performance of analytical instruments and methods over time. The purity of commercially available DEGEE-d5 is typically greater than 95%, as determined by gas chromatography (GC), ensuring its reliability as a standard. lgcstandards.comlgcstandards.com These standards are supplied in a neat format and require storage at +4°C. lgcstandards.comlgcstandards.com

Contributions to Solvent and Solute Interaction Studies

The unique properties of DEGEE make its deuterated counterpart, DEGEE-d5, a valuable tool for investigating the intricate world of solvent and solute interactions.

Investigations of Molecular Dynamics and Intermolecular Forces

The study of molecular dynamics and intermolecular forces is crucial for understanding chemical and physical processes in solution. While direct studies on DEGEE-d5 are not extensively documented in the provided results, research on similar glycol ethers provides a framework for understanding its potential applications. For example, molecular dynamics simulations of liquid ethylene glycol have been used to investigate its hydrogen-bond network. nih.gov By comparing different force fields, researchers can analyze structural properties like radial distribution functions and the average number of hydrogen bonds per molecule. nih.gov Similar computational and experimental studies on mixtures of diethylene glycol diethyl ether and 2-alkanols have been conducted to understand attractive forces and volume changes. bohrium.com These studies often employ techniques like density functional theory (DFT) to probe intermolecular interactions. bohrium.com Such approaches could be readily applied to systems containing DEGEE-d5 to elucidate the specific effects of deuterium (B1214612) labeling on molecular interactions.

Integration into Pre-clinical and In Silico Pharmacokinetic/Toxicokinetic Research Models (excluding human clinical data)inchem.org

The deuterated form of Diethylene glycol monoethyl ether, Diethyleneglycol monoethyl-d5 ether, serves as a valuable internal standard for quantitative analysis in pharmacokinetic (PK) and toxicokinetic (TK) studies. Its use allows for precise measurement of the non-deuterated compound in biological matrices. The following sections detail findings from pre-clinical research involving Diethylene glycol monoethyl ether, for which the d5 variant is a critical analytical tool.

In pre-clinical research, Diethyleneglycol monoethyl ether has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are fundamental to characterizing its toxicokinetic properties.

Following oral or subcutaneous administration to rabbits, the majority of Diethylene glycol monoethyl ether is oxidized, with a small fraction (0.8-2.3%) being excreted in the urine as a glucuronide conjugate. europa.eu In rats, toxicokinetic analyses after oral administration showed that the compound is rapidly absorbed, leading to significant systemic exposure for up to eight hours. nih.gov Intravenous administration in rabbits resulted in rapid clearance from the blood, with only trace amounts detectable after 30 minutes. europa.eu

Dermal absorption has also been investigated. In guinea pigs, dermal exposure to Diethylene glycol monomethyl ether (a related compound) resulted in more profound toxicological changes than Diethylene glycol monoethyl ether, which showed minimal effects. nih.gov

The kidney has been identified as a primary target organ for toxicity at high exposure levels in animal studies. cabidigitallibrary.orgeuropa.eu In a 90-day study, mice fed high concentrations of Diethylene glycol monoethyl ether showed signs of advanced renal damage. europa.eu Similarly, studies in rats have noted hydropic degeneration of the kidneys at high doses. nih.gov

In Silico Research

In silico models provide predictive insights into the toxicological profile of compounds. Computational data for Diethylene glycol monoethyl ether suggest that it is not carcinogenic or genotoxic. cabidigitallibrary.orgeuropa.eu These models are crucial for complementing experimental data and guiding further research.

Physiologically based pharmacokinetic (PBPK) models have been developed for related glycol ethers, such as ethylene glycol monoethyl ether acetate (B1210297) (EGEEA), to extrapolate findings from animal models to predict human kinetics. europa.eu These models for related compounds help in understanding the potential behavior of Diethylene glycol monoethyl ether in biological systems and can be adapted for its specific properties.

Table of Pre-clinical Study Findings

Animal Model Route of Administration Key Pharmacokinetic/Toxicokinetic Findings Reference
RabbitOral, SubcutaneousMajor part of the dose is oxidized; 0.8-2.3% excreted as glucuronide conjugate in urine. europa.eu
RabbitIntravenousRapid clearance from blood; trace amounts present after 30 minutes. europa.eu
RabbitDermalSmall and variable urinary excretion (1.3-9.4%) after repeated daily applications. europa.eu
RatOral (in drinking water)No significant effects on growth rate or food/fluid intake at certain concentrations. europa.eu
RatOral (gavage)Rapidly absorbed with significant systemic exposure for up to 8 hours. nih.gov
MouseOral (in diet)High concentrations led to signs of advanced renal damage in a 90-day study. europa.eu
Guinea PigDermalMinimal toxicological changes compared to ethylene glycol monomethyl ether. nih.gov
Dog (Beagle)Oral (gavage)Toxicokinetic profile of the parent compound and its metabolite, ethoxyethoxyacetic acid (EEAA), was investigated in a 13-week study.

Computational and Theoretical Investigations of Diethyleneglycol Monoethyl D5 Ether and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of glycol ethers. civilica.comacs.orgrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research has shown that DFT can be used to understand reaction pathways and associated energies for processes involving glycol ethers. figshare.com For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state.

Table 1: Predicted Electronic Properties of Diethylene Glycol Monoethyl Ether (Illustrative) This table presents typical values that could be obtained from DFT calculations for the non-deuterated analogue.

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy~ -7.0 eVRelates to the molecule's ability to donate electrons in a reaction.
LUMO Energy~ +1.5 eVRelates to the molecule's ability to accept electrons in a reaction.
HOMO-LUMO Gap~ 8.5 eVA large gap suggests high kinetic stability and low chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. massey.ac.nz These simulations are invaluable for analyzing the conformational flexibility of molecules like Diethyleneglycol monoethyl-d5 ether and understanding its non-covalent interactions with other molecules. mdpi.comoup.com

For flexible molecules such as glycol ethers, a key area of investigation is the conformational equilibrium. It is widely accepted that ethylene (B1197577) glycol and its derivatives exist in an equilibrium between gauche and anti (or trans) conformers, with the gauche form often stabilized by intramolecular hydrogen bonds. mdpi.comchemrxiv.org MD simulations can predict the populations of these different conformers in various environments (e.g., in the liquid phase or in a solvent) and how they change with temperature. chemrxiv.org

Furthermore, MD simulations provide a detailed picture of intermolecular interactions, which govern the macroscopic properties of a substance. massey.ac.nzmdpi.com The primary intermolecular forces for a molecule like DEGEE are hydrogen bonds (due to the hydroxyl group) and dipole-dipole/van der Waals forces. okstate.edu Simulations can quantify the strength and lifetime of hydrogen bonds between DEGEE molecules or between DEGEE and other species in a mixture. mdpi.com Studies on related systems show that intermolecular hydrogen bonding is a dominant feature, often stronger than intramolecular hydrogen bonds in the liquid phase. mdpi.com

Table 2: Types of Intermolecular Interactions in Diethylene Glycol Monoethyl Ether Systems

Interaction TypeDescriptionTypical Energy Range (kJ/mol)
Hydrogen Bonding An attractive force between the hydroxyl hydrogen of one molecule and an oxygen atom (either ether or hydroxyl) of another.15 - 40
Dipole-Dipole Forces Attractive forces between the positive end of one polar molecule and the negative end of another.5 - 25
London Dispersion Forces Temporary attractive forces resulting from the formation of temporary dipoles in nonpolar molecules. Present in all molecules.< 5 - 20

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models can accurately predict spectroscopic properties, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of a molecule. rsc.org These calculations are often performed using methods like DFT. The predicted spectrum can then be compared with experimental data to confirm the molecular structure and understand the nature of its chemical bonds.

For Diethyleneglycol monoethyl-d5 ether, this technique is particularly insightful. The substitution of five hydrogen atoms with deuterium (B1214612) atoms on the terminal ethyl group (HOCH₂CH₂OCH₂CH₂OCD₂CD₃) leads to significant and predictable changes in the vibrational spectrum. The mass of deuterium is approximately twice that of hydrogen, which causes the vibrational frequencies of bonds involving deuterium (C-D) to be significantly lower than those involving hydrogen (C-H).

Computational studies on deuterated ethylene glycols have demonstrated the power of these predictive methods. rsc.org Theoretical calculations can determine the ground-state rotational constants, centrifugal distortion constants, and low-lying vibrational levels. rsc.org By calculating the harmonic frequencies, one can generate a theoretical IR spectrum. The most noticeable difference between the spectrum of DEGEE and its d5-ether would be the appearance of C-D stretching vibrations (typically around 2100-2250 cm⁻¹) and the disappearance of the corresponding C-H stretching vibrations (around 2850-3000 cm⁻¹). This makes computational spectroscopy a powerful tool for confirming successful deuteration.

Table 3: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups Values are representative and highlight the expected shifts upon deuteration.

Functional GroupBond TypeTypical Calculated Frequency (DEGEE)Expected Calculated Frequency (d5-Ether)
HydroxylO-H stretch~3400 - 3500~3400 - 3500
Alkyl C-HC-H stretch~2850 - 2950~2850 - 2950 (from non-deuterated part)
Ether LinkageC-O-C stretch~1120~1120
Deuterated EthylC-D stretchN/A~2100 - 2250

Isotope Effect Modeling and Simulation in Chemical and Biochemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Modeling the KIE is a sophisticated computational task that provides deep insights into reaction mechanisms, particularly the nature of the transition state. nih.gov

For Diethyleneglycol monoethyl-d5 ether, the most significant isotope effect would be observed in reactions that involve the breaking of a C-D bond on the terminal ethyl group. Due to its greater mass, a C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, it requires more energy to break the C-D bond, and reactions where this bond cleavage occurs in the rate-determining step will be slower for the deuterated compound. This is known as a primary KIE and is expressed as the ratio of the rate constants, kH/kD, which is typically greater than 1.

Computational models, often employing DFT and transition state theory, are used to calculate the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopologues. rsc.orgrsc.org These frequencies are then used to compute the expected KIE. Such models have been successfully applied to study reactions like the oxidation of alcohols, a class of reaction highly relevant to DEGEE. rsc.orgacs.org These simulations can help determine whether a specific C-H bond is broken in the transition state and can even provide information about quantum tunneling, where a particle passes through an energy barrier rather than over it. rsc.orgacs.org Modeling the KIE for reactions involving Diethyleneglycol monoethyl-d5 ether can therefore be a powerful tool for elucidating reaction mechanisms with a high degree of certainty.

Table 4: Hypothetical Kinetic Isotope Effect (KIE) for a C-H/C-D Bond Cleavage Reaction Illustrative data for a reaction where the terminal ethyl C-H/C-D bond is broken in the rate-limiting step.

ReactantCalculated Rate Constant (arbitrary units)Calculated KIE (kH/kD)Interpretation
DEGEE (light)kH = 8.0 x 10⁻⁵\multirow{2}{*}{~ 6.7}A significant primary KIE, indicating the C-H/C-D bond is broken in the rate-determining step of the reaction.
DEGEE-d5 (heavy)kD = 1.2 x 10⁻⁵

Future Directions and Emerging Research Avenues for Diethyleneglycol Monoethyl D5 Ether

Development of Novel and Sustainable Synthetic Routes for Deuterated Ethers

The synthesis of deuterated compounds, including ethers, is moving towards more efficient, scalable, and environmentally friendly methods. marketresearchcommunity.com Traditional approaches often rely on expensive deuterium (B1214612) sources like deuterium gas (D2) and may involve harsh reaction conditions. rsc.org Future research is focused on overcoming these limitations.

Key areas of development include:

Catalysis Innovation: There is a significant push to replace rare and costly metal catalysts like palladium and iridium with more abundant and economical alternatives such as iron, manganese, and copper. youtube.com Single-site manganese catalysts, for example, have shown high selectivity in producing deuterated N-methyl/ethyl amines from nitroarenes, a process that could be adapted for ethers. acs.orgresearchgate.net Organocatalysis, which uses organic-based recyclable catalysts instead of metal complexes, offers a safer and cleaner route, which is particularly crucial for compounds intended for biological applications. youtube.com

Sustainable Deuterium Sources: Heavy water (D₂O) is being explored as a cost-effective and safe deuterium source, replacing flammable D₂ gas. rsc.orgresearchgate.net For instance, an Al-D₂O system can be used as a safe source of deuterium for H-D exchange reactions. researchgate.net

Advanced Synthesis Technologies: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing. youtube.comnih.gov Flow systems offer better control, improved efficiency, and are more easily scalable. youtube.comresearchgate.net This technology is pivotal for the practical and industrial synthesis of deuterated compounds. nih.gov Other innovative methods include photocatalysis (using light) and electrocatalysis (using electricity) to drive reactions under milder conditions, reducing the need for high temperatures and harsh chemicals. rsc.orgyoutube.com A novel etherification method that avoids the use of hydrides has been developed, which also allows for the deuteride-free synthesis of deuterated ethers from aldehydes and alcohols. rsc.org

Table 1: Comparison of Synthetic Routes for Deuterated Ethers

MethodCatalyst/ReagentDeuterium SourceAdvantagesChallenges
Traditional H/D ExchangePrecious Metals (Pd, Pt, Ir) scielo.org.mxacs.orgD₂ Gas rsc.orgEstablished MethodsExpensive, Flammable Gas, Harsh Conditions rsc.orgyoutube.com
Sustainable CatalysisEarth-Abundant Metals (Fe, Mn, Cu) youtube.comD₂O researchgate.netLower Cost, Greener, Safer youtube.comresearchgate.netCatalyst Development is Ongoing
Flow ChemistryHeterogeneous Catalysts researchgate.netVaries (e.g., D₂O)Scalable, Efficient, Better Control youtube.comnih.govRequires Specialized Equipment
Photocatalysis/ElectrocatalysisPhotocatalysts, Electrodes youtube.comD₂O rsc.orgMild Conditions, Reduced Waste rsc.orgyoutube.comEfficiency and Substrate Scope
Hydride-Free EtherificationPhosphines rsc.orgDeuterated Alcohols rsc.orgHigh Functional Group Tolerance rsc.orgNewer, Less Established Method

Exploration of New Tracer Applications in Complex Biological Systems (non-human)

Deuterated compounds like Diethyleneglycol monoethyl-d5 ether are invaluable as stable isotope tracers in metabolic research. bohrium.comthalesnano.com Because they are non-radioactive, they can be safely used in vivo to track the metabolic fate of molecules. nih.govaquigenbio.com Future research is expanding their use into more complex non-human biological systems.

Emerging applications include:

Metabolic Pathway Elucidation: By introducing a deuterated compound into an organism, researchers can trace its absorption, distribution, metabolism, and excretion. thalesnano.comaquigenbio.com This allows for the precise identification of metabolites and a deeper understanding of metabolic pathways. aquigenbio.com For example, deuterated water (D₂O) has been used to study the biosynthesis of lipids (lipogenesis) in rabbits, demonstrating the feasibility of using stable isotopes to track complex biological processes. bohrium.com

Pharmacokinetic and Toxicological Studies: In preclinical studies, deuterated tracers help in understanding the behavior of new chemical entities. aquigenbio.com Deuteration can improve the metabolic stability and pharmacokinetic profile of molecules. researchgate.net For instance, a deuterated version of a PET tracer for neuroinflammation, [18F]D2-LW223, showed enhanced metabolic stability and improved imaging properties in rodent models and non-human primates. researchgate.net

Environmental and Ecological Research: Deuterated tracers can be used to follow the biodegradation of materials in the environment. In one study, perdeuterated polylactic acid was synthesized to trace its incorporation into microbial biomass, providing a way to monitor the biodegradation of plastics at a cellular level. acs.org This opens up avenues for using compounds like Diethyleneglycol monoethyl-d5 ether to study the environmental fate and breakdown of industrial solvents.

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within a biological system as a whole. The integration of deuterated tracers with multi-omics technologies (such as metabolomics, proteomics, and lipidomics) provides a powerful approach to achieve this. researchgate.net

Metabolic Flux Analysis: D₂O labeling can be combined with mass spectrometry to measure the turnover rates of thousands of proteins, lipids, and other biomolecules simultaneously. researchgate.net This technique, known as metabolic flux analysis, provides a dynamic view of cellular processes and how they respond to changes in the environment or disease. researchgate.net

Connecting Genotype to Phenotype: By combining transcriptomics (studying gene expression) with metabolomics and proteomics using deuterated tracers, researchers can draw clearer lines between genetic makeup and metabolic function. oup.com For example, a multi-omics approach was used to understand how a specific gene (KLU) contributes to leaf longevity and drought tolerance in plants by altering metabolic pathways related to proline and nitrogen metabolism. oup.com

Identifying Disease Biomarkers: A multi-omics strategy using deuterated standards helped identify dysregulated pathways common to different types of endometrial cancer. mdpi.com By analyzing both the proteome and metabolome, researchers could pinpoint specific proteins and metabolites involved in tumor growth, offering potential targets for new therapies. mdpi.com The use of deuterated internal standards in such studies is critical for accurate quantification. mdpi.com

Table 2: Integration of Deuterated Tracers with Omics Technologies

Omics FieldInformation GainedRole of Deuterated TracerExample Application
ProteomicsProtein synthesis and turnover rates researchgate.netLabels newly synthesized proteins researchgate.netQuantifying protein dynamics in response to diet researchgate.net
MetabolomicsMetabolic pathway flux and metabolite turnover researchgate.netTraces the path of a molecule through metabolic reactions researchgate.netStudying cancer metabolism mdpi.com
LipidomicsLipid biosynthesis and remodeling ratesIncorporates into newly made lipids bohrium.comTracing pulmonary surfactant lipid synthesis in rabbits bohrium.com
Multi-OmicsHolistic view of biological system dynamics oup.comProvides a dynamic layer of information across different molecular levelsLinking gene expression to metabolic changes in plant stress tolerance oup.com

Advancements in Analytical Techniques for Real-time Isotope Tracking

The ability to detect and quantify deuterated compounds with high sensitivity and resolution is crucial for their application as tracers. Ongoing advancements in analytical instrumentation are enabling more precise and even real-time tracking of isotopic labels.

Mass Spectrometry (MS): High-resolution mass spectrometry is the cornerstone of isotope analysis, allowing for the accurate measurement of isotopic ratios. solubilityofthings.com Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can visualize the incorporation of deuterated tracers within individual cells, providing spatial information about metabolic activity. nih.gov

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance-based technique that uses deuterated tracers to visualize metabolic pathways in vivo without using ionizing radiation. nih.gov It can track metabolic processes over longer periods (hours) compared to other methods and has shown great potential for diagnosing metabolic changes in diseases. nih.gov

Raman Microspectroscopy: This technique provides vibrational spectra from single cells, allowing researchers to detect the C-D (carbon-deuterium) bond signature. acs.org It can differentiate between deuterated biomass and the original labeled compound and even give insights into what types of biomolecules (lipids, proteins) have been labeled. acs.org

Laser-Based Analysis: New laser-based technologies are being developed for real-time isotope ratio analysis. iaea.org These systems can provide high precision with very small sample sizes and measurement times of less than a minute, opening the door for real-time studies of metabolic and chemical processes. iaea.org

Potential for Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.org.mx Deuterated compounds and the sustainable methods used to create them are contributing to this field.

Mechanistic Studies: Deuterium-labeled compounds are critical tools for studying reaction mechanisms due to the kinetic isotope effect (KIE). scielo.org.mxthalesnano.com The C-D bond is stronger than the C-H bond, so replacing a hydrogen with a deuterium at a reaction site can slow down the reaction rate. researchgate.net By studying this effect, chemists can understand the intricate steps of a chemical transformation, leading to the design of more efficient and selective catalysts and processes. scielo.org.mxthalesnano.com

Developing Greener Syntheses: The drive to create deuterated compounds sustainably is, in itself, an application of green chemistry. youtube.comresearchgate.net By developing methods that use less energy, employ safer reagents like D₂O, and utilize recyclable, earth-abundant catalysts, the environmental footprint of producing these valuable research chemicals is significantly reduced. youtube.com

Improving Material Properties: The KIE can also be harnessed to improve the properties of functional materials. For example, deuteration has been shown to increase the stability and operational lifetime of organic light-emitting diodes (OLEDs) and fluorescent dyes. youtube.comacs.org This suggests a potential role for compounds like Diethyleneglycol monoethyl-d5 ether in developing more durable and efficient materials for electronics and other advanced applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Diethyleneglycol monoethyl-d5 ether with high isotopic purity?

  • Methodological Answer : Synthesis requires precise deuterium incorporation at the ethyl-d5 group. Use sodium salt intermediates (e.g., sodium diethyleneglycol monobutyl ether) to facilitate ether bond formation while preserving deuterium labels . Purification via fractional distillation under inert atmospheres (e.g., nitrogen) minimizes isotopic exchange. Confirm purity using GC-MS with deuterium-specific fragmentation patterns and nuclear magnetic resonance (NMR) to verify >99 atom % D .

Q. How should researchers handle Diethyleneglycol monoethyl-d5 ether to ensure safety and prevent isotopic contamination?

  • Methodological Answer : Use explosion-proof ventilation systems and static discharge controls during transfers . Wear nitrile gloves and safety goggles to avoid dermal absorption. Store in sealed, grounded containers at <25°C to prevent degradation. For isotopic integrity, avoid aqueous environments where deuterium may exchange with protium .

Q. What analytical techniques are optimal for quantifying Diethyleneglycol monoethyl-d5 ether in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Diethyl-d10 carbonate) to correct for matrix effects . Optimize ionization parameters (e.g., ESI+ mode) and use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Validate detection limits (LOQ < 0.1 ppm) via spike-recovery experiments .

Q. How does the environmental mobility of Diethyleneglycol monoethyl-d5 ether compare to its non-deuterated counterpart?

  • Methodological Answer : Deuterium labeling reduces soil adsorption (estimated Koc = 10) due to slight polarity differences, increasing mobility in aqueous systems . However, biodegradation rates may lag in non-acclimated microbial communities (e.g., 67% theoretical BOD in 20 days vs. 84% for acclimated microbes) . Monitor using ¹³C-labeled tracers in microcosm studies to distinguish abiotic vs. biotic degradation .

Advanced Research Questions

Q. How do isotopic effects influence the reaction kinetics of Diethyleneglycol monoethyl-d5 ether in radical-mediated oxidation studies?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE ≈ 2–10) slows C-D bond cleavage in hydroxyl radical reactions. Quantify using competitive kinetics with non-deuterated analogs in pulse radiolysis experiments. Compare Arrhenius parameters (e.g., activation energy) to model solvent cage effects .

Q. What strategies resolve discrepancies in thermal stability data for Diethyleneglycol monoethyl-d5 ether under varying oxygen concentrations?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled O₂ levels (0–21%). Exothermic decomposition initiates at ~200°C in air but shifts to 230°C under nitrogen . Use FTIR to track ether bond rupture (C-O-C at 1120 cm⁻¹) and GC-MS to identify decomposition byproducts (e.g., ethylene-d4 oxide) .

Q. How can researchers design experiments to assess the compound’s interactions with lipid bilayers in deuterated solvent systems?

  • Methodological Answer : Use neutron scattering with deuterated lipid models (e.g., DMPC-d54) to trace ether partitioning into membranes. Compare with molecular dynamics simulations parameterized for deuterium’s reduced van der Waals radius. Validate via fluorescence quenching assays with depth-sensitive probes (e.g., Laurdan) .

Q. What methodologies quantify the compound’s role as a deuterium tracer in metabolic flux analysis?

  • Methodological Answer : Administer Diethyleneglycol monoethyl-d5 ether to cell cultures and extract metabolites via solid-phase extraction. Use high-resolution orbitrap MS to detect deuterium incorporation in downstream metabolites (e.g., acetyl-CoA-d4). Normalize flux ratios using isotopomer spectral analysis (ISA) .

Key Notes for Experimental Design

  • Isotopic Integrity : Use anhydrous conditions and avoid protic solvents to prevent deuterium loss .
  • Thermal Analysis : Pre-equilibrate DSC samples for 30 min to ensure O₂ homogeneity .
  • Environmental Studies : Pre-acclimate microbial consortia for 28–59 days to enhance biodegradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.